molecular formula C18H15N3O2S2 B1226298 3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide

3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide

Cat. No. B1226298
M. Wt: 369.5 g/mol
InChI Key: OOGGYCGJQCQIRD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanyl)-N-[[[4-(4-methylphenyl)-2-thiazolyl]amino]-sulfanylidenemethyl]-2-propenamide is a member of thiazoles.

Scientific Research Applications

Enhancement of Sister-Chromatid Exchange and Mutagenic Activity

Research indicates that compounds structurally similar to 3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide, particularly nitrofurans, show significant mutagenic activity in bacterial cells and enhance sister-chromatid exchange in mammalian cells. This implies potential genetic effects and applications in studying mutagenicity (Shirai & Wang, 1980).

Anticancer Properties

Compounds with a structural framework similar to this chemical, specifically furan and thiophene derivatives, have been investigated for their anticancer properties. Some derivatives demonstrate moderate activity against breast cancer cell lines, suggesting their potential utility in developing anticancer therapies (Matiichuk et al., 2022).

Antibacterial Activity

Similar furan compounds have shown strong antibacterial activity, particularly against Staphylococcus aureus. This indicates potential applications in developing new antibacterial agents (Hirao & Kato, 1971).

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of related furan derivatives, exploring their potential applications in various fields of chemistry and pharmacology. This includes studies on oxidative cyclization and the synthesis of dihydrofuran derivatives (Burgaz et al., 2007).

Mutagenic Activity in Animal Models

Studies have also explored the mutagenic activity of nitrofuran derivatives in animal models, assessing the potential risks and applications of these compounds in genetic research (Wang & Lee, 1976).

properties

Product Name

3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C18H15N3O2S2/c1-12-4-6-13(7-5-12)15-11-25-18(19-15)21-17(24)20-16(22)9-8-14-3-2-10-23-14/h2-11H,1H3,(H2,19,20,21,22,24)/b9-8+

InChI Key

OOGGYCGJQCQIRD-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)/C=C/C3=CC=CO3

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide
Reactant of Route 3
3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide
Reactant of Route 4
3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide
Reactant of Route 5
3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide
Reactant of Route 6
3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide

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